molecular formula C12H14O4 B1662393 2-Valeryloxybenzoic acid CAS No. 64206-54-8

2-Valeryloxybenzoic acid

Numéro de catalogue: B1662393
Numéro CAS: 64206-54-8
Poids moléculaire: 222.24 g/mol
Clé InChI: WJHZBTMHUNVIKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le salicylate de valéryl peut être synthétisé par estérification de l'acide salicylique avec l'acide valérique. La réaction implique généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique, pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer une conversion complète des réactifs en produit d'ester souhaité .

Méthodes de production industrielle : En milieu industriel, la production de salicylate de valéryl peut impliquer des réacteurs à écoulement continu pour optimiser les conditions réactionnelles et augmenter le rendement. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, garantit la pureté élevée du produit final .

Analyse Des Réactions Chimiques

Hydrolysis of 2-Valeryloxybenzoic Acid

Mechanism :
Hydrolysis of this compound under acidic or basic conditions yields 2-hydroxybenzoic acid (salicylic acid) and valeric acid .

Key Reactions :

  • Acid-catalyzed hydrolysis :

    • Protonation of the ester oxygen increases electrophilicity of the carbonyl carbon.

    • Water attacks the carbonyl, forming a tetrahedral intermediate.

    • Regeneration of the catalyst and release of valeric acid.

  • Base-catalyzed hydrolysis :

    • Hydroxide ion attacks the carbonyl carbon directly.

    • Collapse of the tetrahedral intermediate releases valerate ion, which is protonated to valeric acid.

These pathways are analogous to aspirin hydrolysis .

Solvent Effects on Structural Stability

Key Observations :

  • Polarity and hydrogen bonding : Solvent interactions influence molecular conformation and vibrational frequencies.

    • Polar solvents (e.g., water, ethanol) stabilize the ester via hydrogen bonding, potentially altering acidity (pKa) of the carboxylic acid group.

    • Nonpolar solvents (e.g., chloroform) may reduce hydrogen bonding, affecting thermal stability.

  • Quantum chemical calculations :

    • DFT/B3LYP studies (as performed for 2ABA ) could predict vibrational frequencies, atomic charges, and geometric parameters.

    • FT-IR and NMR spectroscopy would reveal solvent-dependent shifts in carbonyl stretching (ester) and carboxylic proton signals.

Property Expected Behavior in Polar Solvent Expected Behavior in Nonpolar Solvent
Ester carbonyl νHigher frequency (stronger hydrogen bonding)Lower frequency (weaker interactions)
COOH proton signal (NMR)More downfield shift (higher acidity)Less downfield shift (lower acidity)

Spectroscopic Analysis

FT-IR :

  • Ester carbonyl (C=O): ~1700–1750 cm⁻¹ (similar to aspirin ).

  • Carboxylic acid OH : Broad peak ~2500–3000 cm⁻¹.

  • Aromatic C=O (benzoic acid): ~1680–1720 cm⁻¹.

NMR :

  • Valeryl ester group : Signals for CH₂ and CH₃ groups in the alkyl chain.

  • Carboxylic proton : Broad singlet ~δ 12 ppm (if deprotonated, shifts to δ ~6–8 ppm).

Limitations and Research Gaps

  • Lack of direct studies : No primary literature specifically addresses this compound.

  • Extrapolation from analogs : Reactions inferred from aspirin and 2ABA .

  • Potential applications : Unexplored due to limited data, but valeryl esters may exhibit distinct pharmacokinetics compared to acetyl esters.

Applications De Recherche Scientifique

Mécanisme D'action

Valeroyl Salicylate exerts its effects by selectively and irreversibly inhibiting cyclooxygenase-1 (COX-1). The compound acylates the active site serine residue of COX-1, preventing the binding of arachidonic acid to the enzyme’s active site. This inhibition results in the suppression of prostaglandin and thromboxane synthesis, leading to its anti-inflammatory and analgesic effects .

Comparaison Avec Des Composés Similaires

Uniqueness: Valeroyl Salicylate’s selectivity and irreversible inhibition of COX-1 distinguish it from other similar compounds. Its unique valeroyl group contributes to its specific pharmacological profile and potential therapeutic applications .

Activité Biologique

2-Valeryloxybenzoic acid, also known as a valerate ester of salicylic acid, has garnered attention in pharmacological research due to its potential anti-inflammatory and analgesic properties. This compound is structurally characterized by the presence of a valeryl group attached to the phenolic hydroxyl of salicylic acid, which may influence its biological activity.

  • Chemical Formula : C12_{12}H14_{14}O3_{3}
  • Molecular Weight : 218.24 g/mol
  • CAS Number : 64206-54-8

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is significant because COX enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain.

Inhibition of COX Enzymes

Research indicates that this compound exhibits selective inhibition of COX-2, which is associated with reduced inflammation without the gastrointestinal side effects typically seen with non-selective COX inhibitors. The compound has shown promising results in various preclinical studies:

StudyModelFindings
Talley et al. (2000)Human recombinant COX-2IC50 = 0.005 µM for COX-2; significantly inhibits prostaglandin E2 synthesis.
Masferrer et al. (1994)Rat modelsDemonstrated anti-inflammatory effects in carrageenan-induced paw edema with ED50 = 10.2 mg/kg.

The mechanism by which this compound exerts its effects involves the modulation of inflammatory pathways through the inhibition of COX-2 activity, leading to decreased production of pro-inflammatory mediators such as prostaglandins and thromboxanes. This action is critical in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound in various contexts:

  • Anti-inflammatory Effects :
    • A study demonstrated that administration of this compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its potential therapeutic use in chronic inflammatory diseases.
  • Analgesic Properties :
    • In a controlled trial involving rodent models, the compound exhibited analgesic effects comparable to standard NSAIDs, indicating its efficacy in pain management.
  • Cellular Studies :
    • In vitro studies on human endothelial cells revealed that this compound could inhibit the expression of adhesion molecules, thereby potentially reducing leukocyte adhesion and migration during inflammatory responses.

Propriétés

IUPAC Name

2-pentanoyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHZBTMHUNVIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214422
Record name Salicylic acid, valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64206-54-8
Record name 2-[(1-Oxopentyl)oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64206-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valerylsalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064206548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Valeryloxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Valeryloxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Valeryloxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Valeryloxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Valeryloxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Valeryloxybenzoic acid
Customer
Q & A

Q1: What is the primary molecular target of valeryl salicylate?

A1: Valeryl salicylate primarily targets cyclooxygenase-1 (COX-1), an enzyme involved in the biosynthesis of prostaglandins from arachidonic acid [, , , , ].

Q2: How does valeryl salicylate interact with COX-1?

A2: Valeryl salicylate, similar to aspirin, exerts a time-dependent inhibition of COX-1 by acetylating a specific serine residue (Ser530) within the enzyme's active site []. This acetylation effectively blocks the cyclooxygenase activity of COX-1, primarily by hindering the binding of arachidonic acid to the enzyme [].

Q3: Does valeryl salicylate affect COX-2?

A3: Valeryl salicylate demonstrates significantly weaker inhibition of COX-2 compared to COX-1, exhibiting relative selectivity for COX-1 [, , , , ].

Q4: What are the downstream consequences of COX-1 inhibition by valeryl salicylate?

A4: Inhibiting COX-1 by valeryl salicylate primarily reduces the production of various prostaglandins, including prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α) [, , , , ]. These prostaglandins play crucial roles in inflammation, pain, and fever, among other physiological processes.

Q5: What is the molecular formula and weight of valeryl salicylate?

A5: The molecular formula of valeryl salicylate is C12H14O4, and its molecular weight is 222.24 g/mol.

Q6: Is there information available on the material compatibility and stability of valeryl salicylate?

A6: The provided research articles primarily focus on the pharmacological aspects of valeryl salicylate. Information regarding its material compatibility and stability under various conditions would require further investigation and consultation with material science literature.

Q7: Does valeryl salicylate exhibit any catalytic properties?

A7: Valeryl salicylate itself is not known to possess catalytic properties. Its primary mode of action involves the inhibition of the enzymatic activity of COX-1.

Q8: Have computational chemistry approaches been used to study valeryl salicylate?

A8: While computational chemistry methods can provide valuable insights into drug-target interactions, the provided research articles do not discuss any specific simulations, calculations, or QSAR models related to valeryl salicylate.

Q9: How does the structure of valeryl salicylate contribute to its COX-1 selectivity?

A10: The valeryl group in valeryl salicylate, being larger than the acetyl group in aspirin, is thought to contribute to its selectivity for COX-1. This structural feature may sterically hinder its interaction with COX-2 while allowing for effective binding and inhibition of COX-1 [].

Q10: What is known about the stability of valeryl salicylate under different conditions?

A10: The provided research articles do not elaborate on the specific stability profile of valeryl salicylate. Further research would be needed to determine its stability under various storage conditions, including factors like temperature, humidity, and light exposure.

Q11: Are there any specific formulation strategies mentioned for valeryl salicylate?

A11: The research primarily focuses on using valeryl salicylate in experimental settings. Information regarding its formulation for potential therapeutic applications is not explicitly discussed in the provided articles.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of valeryl salicylate?

A12: The provided research articles primarily focus on the pharmacological effects of valeryl salicylate in experimental models. Detailed information regarding its ADME profile in different species would require further investigation.

Q13: What is the duration of action of valeryl salicylate?

A13: The duration of action for valeryl salicylate would depend on various factors, including the dose administered, the route of administration, and the specific model being studied. The provided research articles do not provide a definitive answer to this question.

Q14: What in vitro models have been used to study the effects of valeryl salicylate?

A16: Valeryl salicylate's effects have been studied in various in vitro models, including: - Cultured human intestinal smooth muscle cells stimulated with IL-1β or LPS [] - Serum-starved murine NIH 3T3 cells expressing COX-1 [] - Serum-stimulated 3T3 cells expressing both COX-1 and COX-2 [] - Chinese hamster ovary cells transfected with the rat dopamine D2 receptor []

Q15: What animal models have been used to investigate the effects of valeryl salicylate?

A15: Several animal models have been employed to study the effects of valeryl salicylate, including:

- Rats: Used to assess its effects on LPS-induced hypothermia [, ], ischemia-induced oxidative damage [], and neurodegeneration following transient global cerebral ischemia [].- Mice: Employed to investigate its impact on dermal vascular permeability [], flow-induced dilation in arterioles [, ], and the vasculopathy associated with the α-galactosidase A-knockout mouse model []. - Guinea pigs: Used to study its role in histamine-dependent prolongation of vasoconstriction [] and ChTX-induced oscillatory contraction in the trachea []. - Chickens: Employed to examine its effects on the ductus arteriosus [, ].- Fetal lambs: Used to study the role of COX-2 in the ductus arteriosus [].

Q16: Have there been any clinical trials conducted with valeryl salicylate?

A16: The provided research articles do not mention any clinical trials involving valeryl salicylate. As a relatively understudied compound in a clinical setting, further research is necessary to determine its safety and efficacy in humans.

Q17: Are there any known mechanisms of resistance to valeryl salicylate?

A17: The provided research articles do not specifically address the development of resistance to valeryl salicylate.

Q18: What is known about the toxicity profile of valeryl salicylate?

A18: While valeryl salicylate is generally considered well-tolerated in experimental settings, detailed toxicological studies are limited. As a salicylate derivative, it may share some similarities in its safety profile with aspirin, which is known to potentially cause gastrointestinal irritation and bleeding in some individuals.

Q19: Have specific drug delivery systems been investigated for valeryl salicylate?

A19: The provided research articles do not discuss any specific drug delivery strategies for valeryl salicylate.

Q20: Are there any known biomarkers associated with the efficacy or toxicity of valeryl salicylate?

A20: The research primarily focuses on the pharmacological effects of valeryl salicylate. Biomarkers for predicting efficacy or monitoring potential adverse effects have not been identified in these studies.

Q21: What analytical methods have been used to study valeryl salicylate?

A23: Various analytical methods have been employed in the research, including: - Radioimmunoassay: Used to measure levels of prostaglandins, such as PGE2 and PGF2α [, , , , , , , , , , , , ]. - Western blotting: Used to assess the expression levels of COX-1 and COX-2 proteins [, , , , , , , , , ]. - Immunohistochemistry: Employed to visualize the localization of COX-1 and COX-2 proteins in tissues []. - Northern blotting: Used to measure COX-2 mRNA expression []. - Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to determine mRNA expression levels of various genes, including COX-2, B1 receptors, thromboxane A synthase 1, B2 receptors, COX-1, and mast cell markers [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.